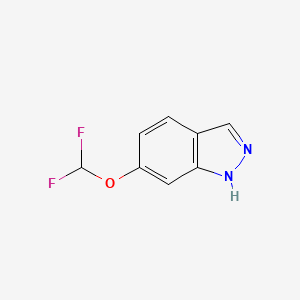

6-(Difluoromethoxy)-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Difluoromethoxy)-1H-indazole, often referred to as 6-DFMI, is a novel synthetic, small-molecule indazole compound with potential applications in medical, scientific, and industrial research. It is a cyclic trifluoromethylated indazole derivative that is structurally similar to synthetic indazoles such as indazole-3-carboxylic acid, 5-fluoro-indazole, and 5-chloro-indazole. 6-DFMI has been studied for its potential to modulate the activity of a variety of enzymes, receptors, and ion channels, and has been the subject of numerous research studies in recent years.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Ligand Design

Research has demonstrated the potential of perfluorinated 1H-indazoles in supramolecular chemistry. These compounds exhibit distinct supramolecular structures influenced by the length of the perfluoroalkyl chain, leading to diverse applications in the design of complex molecular assemblies. The detailed investigation into these structures provides insights into the molecular interactions that drive supramolecular organization, highlighting the potential of 1H-indazoles as building blocks in the construction of advanced materials (Muñoz et al., 2014).

Coordination Chemistry

In the realm of coordination chemistry, indazoles have been utilized as ligands to form complexes with various metals. The research on iron(II) complexes of tridentate indazolylpyridine ligands has unveiled enhanced spin-crossover hysteresis and ligand-based fluorescence. These findings underscore the versatility of indazoles in designing functional materials for electronic and photonic applications, where their coordination behavior can be tailored to achieve desired physical properties (Santoro et al., 2015).

Synthetic Chemistry

The development of novel synthetic methodologies using 6-(Difluoromethoxy)-1H-indazole derivatives has been a significant area of research. For example, the synthesis of fluorinated indazoles through ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine represents a crucial advancement in the efficient production of these compounds. This method allows for the high-yield generation of fluorinated indazoles under mild conditions, opening new avenues for the synthesis of fluorine-containing pharmaceuticals and agrochemicals (Piccionello et al., 2006).

Fluorescent Probes and Sensing

Indazole derivatives have also found applications in the development of fluorescent probes for sensing pH and metal cations. The unique electronic structure of indazoles, when modified appropriately, can lead to compounds that are highly sensitive and selective to specific environmental changes, such as pH shifts or the presence of metal ions. This capability makes them valuable tools in biological research and environmental monitoring (Tanaka et al., 2001).

Propiedades

IUPAC Name |

6-(difluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-4-11-12-7(5)3-6/h1-4,8H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYHGIUXZPBCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2664735.png)

![4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2664736.png)

![2,5-Di-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2664741.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2664745.png)

![3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione](/img/structure/B2664747.png)

![2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2664749.png)

![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)